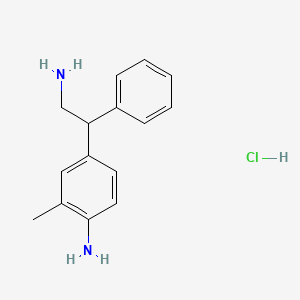
4-(2-Amino-1-phenylethyl)-2-methylaniline;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Amino-1-phényléthyl)-2-méthylaniline ; chlorhydrate est un composé chimique suscitant un intérêt significatif dans divers domaines scientifiques. Ce composé se caractérise par sa structure unique, qui comprend un groupe amino lié à une fraction phényléthyle et un groupe méthylaniline. La forme de sel de chlorhydrate améliore sa solubilité dans l’eau, ce qui le rend plus adapté à diverses applications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 4-(2-Amino-1-phényléthyl)-2-méthylaniline ; chlorhydrate implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend l’amination réductrice de la 2-méthyl-4-nitroaniline avec de la 2-phényléthylamine, suivie de la réduction du groupe nitro en un groupe amino. L’étape finale consiste à former le sel de chlorhydrate en faisant réagir la base libre avec de l’acide chlorhydrique.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à flux continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté. Les catalyseurs et les solvants sont soigneusement sélectionnés pour assurer une conversion efficace et un minimum de sous-produits.
Analyse Des Réactions Chimiques
Types de réactions
4-(2-Amino-1-phényléthyl)-2-méthylaniline ; chlorhydrate subit diverses réactions chimiques, notamment :
Oxydation : Le groupe amino peut être oxydé pour former les dérivés nitroso ou nitro correspondants.
Réduction : Le groupe nitro peut être réduit en un groupe amino.
Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrogénation catalytique sont utilisés.
Substitution : Les réactions de substitution électrophile utilisent souvent des réactifs comme le brome ou des agents chlorants en conditions acides.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent diverses anilines substituées, des composés nitroso et des dérivés nitro, en fonction des conditions de réaction spécifiques et des réactifs utilisés.
Applications De Recherche Scientifique
4-(2-Amino-1-phényléthyl)-2-méthylaniline ; chlorhydrate a des applications diverses en recherche scientifique :
Chimie : Utilisé comme élément constitutif en synthèse organique et comme intermédiaire dans la production de colorants et de pigments.
Biologie : Investigué pour son rôle potentiel dans les voies biochimiques et comme sonde dans les études de biologie moléculaire.
Médecine : Exploré pour ses propriétés pharmacologiques, y compris ses effets thérapeutiques potentiels dans les troubles neurologiques.
Industrie : Utilisé dans la fabrication de produits chimiques de spécialité et comme précurseur dans la synthèse de matériaux de pointe.
Mécanisme D'action
Le mécanisme d’action de 4-(2-Amino-1-phényléthyl)-2-méthylaniline ; chlorhydrate implique son interaction avec des cibles moléculaires spécifiques. Le groupe amino peut former des liaisons hydrogène avec des molécules biologiques, influençant ainsi leur activité. La fraction phényléthyle peut interagir avec les résidus aromatiques des protéines, affectant leur conformation et leur fonction. Ces interactions peuvent moduler diverses voies biochimiques, conduisant aux effets observés du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
Phénylacétone : Un composé organique avec une structure phényléthyle similaire, mais des groupes fonctionnels différents.
N-[(1S)-2-amino-1-phényléthyl]-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)thiophène-2-carboxamide : Un composé avec une structure amino-phényléthyle similaire, mais avec des cycles hétérocycliques supplémentaires.
Unicité
4-(2-Amino-1-phényléthyl)-2-méthylaniline ; chlorhydrate est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes. Sa forme de sel de chlorhydrate améliore sa solubilité, le rendant plus polyvalent pour diverses applications par rapport à ses analogues.
Propriétés
Numéro CAS |
6769-96-6 |
|---|---|
Formule moléculaire |
C15H19ClN2 |
Poids moléculaire |
262.78 g/mol |
Nom IUPAC |
4-(2-amino-1-phenylethyl)-2-methylaniline;hydrochloride |
InChI |
InChI=1S/C15H18N2.ClH/c1-11-9-13(7-8-15(11)17)14(10-16)12-5-3-2-4-6-12;/h2-9,14H,10,16-17H2,1H3;1H |
Clé InChI |
XGMQTEOOESPILK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(CN)C2=CC=CC=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



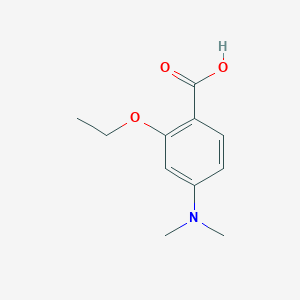
![1-[3,5-Bis(trifluoromethyl)phenyl]-2-(2,6-dimethylphenyl)ethan-1-one](/img/structure/B12639623.png)

![8-(4-Chlorophenyl)-6-(methylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12639647.png)
![N,N'-[{[(Pyridin-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B12639648.png)
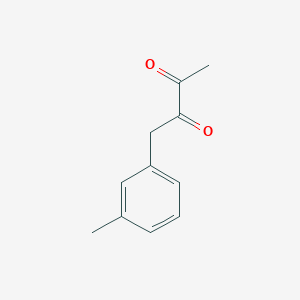
![5-bromo-3-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12639654.png)
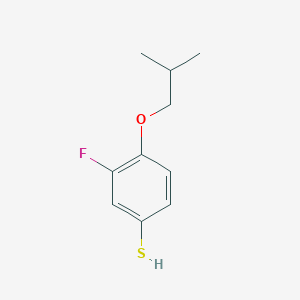
![2-benzyl-5-(phenylsulfanylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12639667.png)
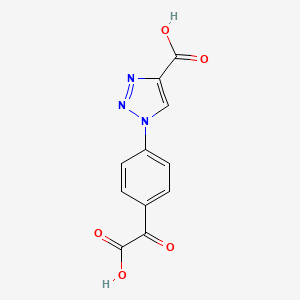
![3-phenyl-N-[3-phenyl-3-(2-propan-2-yloxan-4-yl)propyl]-3-(4-propan-2-yloxyphenyl)propanamide](/img/structure/B12639681.png)
![3-chloro-5-[3-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]Benzonitrile](/img/structure/B12639687.png)
![N-{[2-(Cyclopropanesulfonyl)phenyl]methyl}-2,2,2-trifluoroacetamide](/img/structure/B12639690.png)
